molecular formula C15H13ClN2O3 B2710913 3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole CAS No. 338965-30-3

3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

Cat. No. B2710913
M. Wt: 304.73
InChI Key: IAJIUHRXCAWELN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Tetrel Bonding Interactions in Oxazole Derivatives

The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including oxazole and chlorophenyl substituents, highlights the importance of these interactions in self-assembled dimers. This research provides insights into the molecular design of new materials and supramolecular assemblies through controlled intermolecular interactions (Ahmed et al., 2020).

Synthesis and Activity of Heterocyclic Compounds

The synthesis and evaluation of novel heterocyclic compounds derived from chlorophenyl and oxazole derivatives for lipase and α-glucosidase inhibition offer a pathway for the development of new therapeutic agents. This research demonstrates the potential biomedical applications of these compounds in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

Anticancer and Antimicrobial Activities

Research on oxazole clubbed with pyridyl-pyrazolines indicates significant anticancer and antimicrobial activities. This suggests the potential use of oxazole derivatives in the development of new drugs targeting cancer cells and microbial infections (Katariya et al., 2021).

Corrosion Inhibition

Studies on oxazole derivatives as corrosion inhibitors on mild steel in acidic environments provide valuable information for industrial applications, particularly in the protection of metals from corrosion. This research may lead to the development of more effective and environmentally friendly corrosion inhibitors (Rahmani et al., 2018).

Molecular Docking Studies

Investigation into the docking studies and structural analysis of tetrazole derivatives, including interactions with cyclooxygenase-2 enzyme, demonstrates the role of oxazole derivatives in drug design and development. These studies provide a foundation for designing molecules with enhanced biological activities (Al-Hourani et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process.


Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s also important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

3-(2-chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-3-19-12-8-17-15(20-12)13-9(2)21-18-14(13)10-6-4-5-7-11(10)16/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIUHRXCAWELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

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